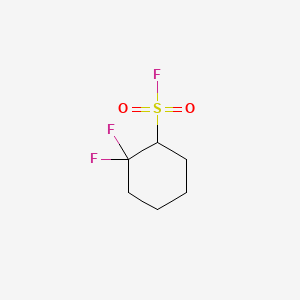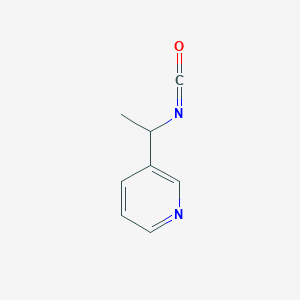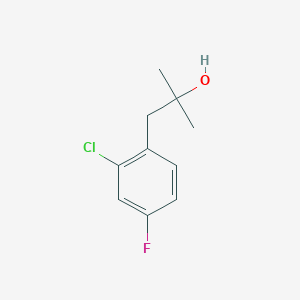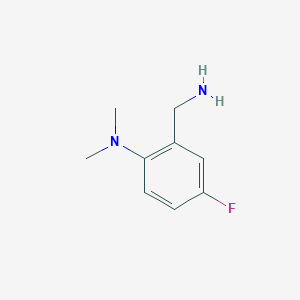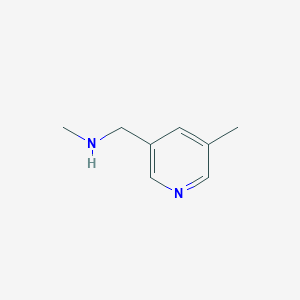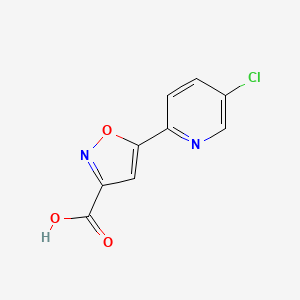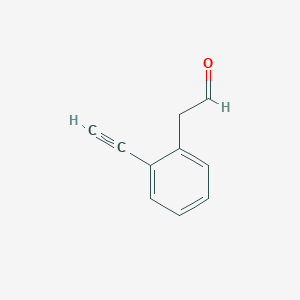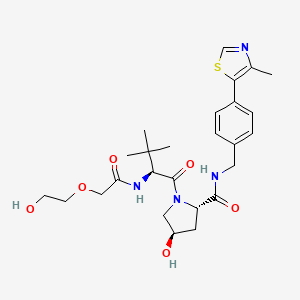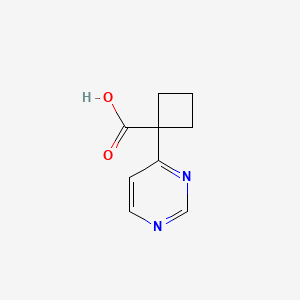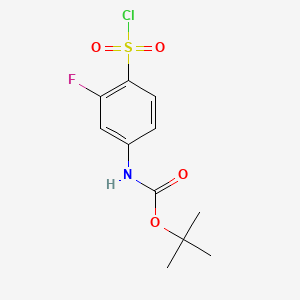
Tert-butyl (4-(chlorosulfonyl)-3-fluorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (4-(chlorosulfonyl)-3-fluorophenyl)carbamate is an organic compound with the molecular formula C11H14ClNO4S. It is a solid powder that is either colorless or pale yellow and has a pungent odor. This compound is primarily used as a reagent in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of tert-butyl (4-(chlorosulfonyl)-3-fluorophenyl)carbamate typically involves organic synthesis techniques. One common method includes the reaction of tert-butyl carbamate with 4-(chlorosulfonyl)-3-fluorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial production methods for this compound are more complex and involve multiple steps to ensure high purity and yield. These methods often include the use of advanced organic synthesis techniques and specialized equipment to control reaction conditions such as temperature, pressure, and pH .
Analyse Chemischer Reaktionen
Tert-butyl (4-(chlorosulfonyl)-3-fluorophenyl)carbamate undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Tert-butyl (4-(chlorosulfonyl)-3-fluorophenyl)carbamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-butyl (4-(chlorosulfonyl)-3-fluorophenyl)carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly useful in the development of enzyme inhibitors and other therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl (4-(chlorosulfonyl)-3-fluorophenyl)carbamate can be compared to other similar compounds, such as:
Tert-butyl (4-chlorosulfonyl)phenylcarbamate: This compound is similar in structure but lacks the fluorine atom, which can affect its reactivity and applications.
Tert-butyl (4-(chlorosulfonyl)-3-methylphenyl)carbamate: The presence of a methyl group instead of a fluorine atom can lead to different chemical properties and reactivity.
Tert-butyl (4-(chlorosulfonyl)-3-nitrophenyl)carbamate: The nitro group introduces additional reactivity, making this compound useful in different types of chemical reactions.
These comparisons highlight the unique properties of this compound, particularly its reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C11H13ClFNO4S |
|---|---|
Molekulargewicht |
309.74 g/mol |
IUPAC-Name |
tert-butyl N-(4-chlorosulfonyl-3-fluorophenyl)carbamate |
InChI |
InChI=1S/C11H13ClFNO4S/c1-11(2,3)18-10(15)14-7-4-5-9(8(13)6-7)19(12,16)17/h4-6H,1-3H3,(H,14,15) |
InChI-Schlüssel |
RGKVSPAQKUHDHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


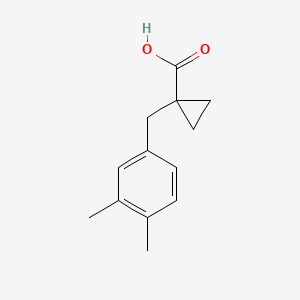
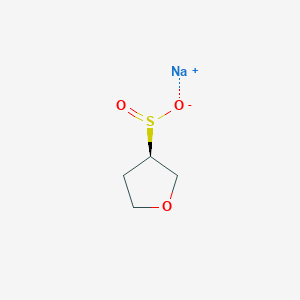
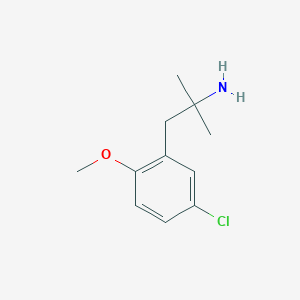
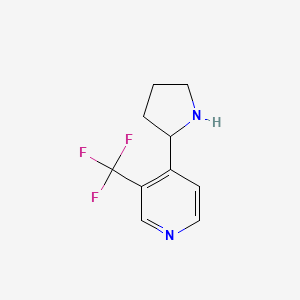
![2-[(Pyrrolidin-2-yl)methyl]pyrimidine](/img/structure/B13604542.png)
